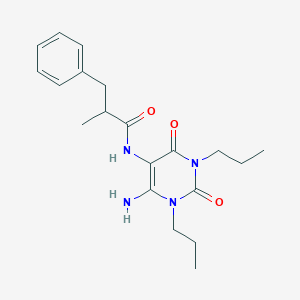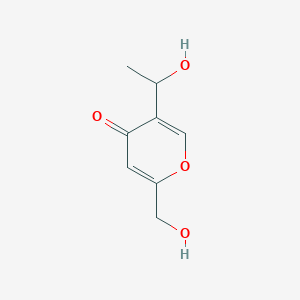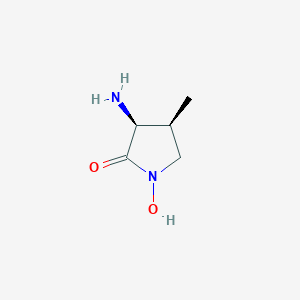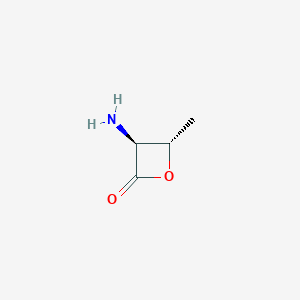
(3S,4S)-3-Amino-4-methyloxetan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-3-Amino-4-methyloxetan-2-one, also known as AMO, is a cyclic amino acid that has gained attention in scientific research due to its unique structure and potential biological applications.
Applications De Recherche Scientifique
(3S,4S)-3-Amino-4-methyloxetan-2-one has been studied for its potential use as a building block for the synthesis of peptides and proteins. It has also been investigated for its ability to form stable complexes with metal ions, which could have applications in catalysis and sensing. Additionally, (3S,4S)-3-Amino-4-methyloxetan-2-one has been explored for its potential use as a chiral auxiliary in asymmetric synthesis.
Mécanisme D'action
The mechanism of action of (3S,4S)-3-Amino-4-methyloxetan-2-one is not fully understood, but it is believed to interact with metal ions and amino acid residues in proteins. It has been shown to form stable complexes with copper ions, which could potentially affect the function of copper-containing enzymes.
Effets Biochimiques Et Physiologiques
(3S,4S)-3-Amino-4-methyloxetan-2-one has been shown to have low toxicity and is not known to have any significant physiological effects. However, its ability to interact with metal ions and amino acid residues in proteins could potentially affect the function of these molecules.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3S,4S)-3-Amino-4-methyloxetan-2-one in lab experiments is its unique structure, which could potentially lead to the development of new compounds with interesting biological properties. However, its synthesis method is complex and time-consuming, which could limit its use in certain applications.
Orientations Futures
There are several future directions for research on (3S,4S)-3-Amino-4-methyloxetan-2-one. One area of interest is its potential use as a chiral auxiliary in asymmetric synthesis. Additionally, further studies on its interactions with metal ions and amino acid residues in proteins could lead to the development of new catalysts and sensing materials. Finally, exploring its potential as a building block for the synthesis of peptides and proteins could lead to the discovery of new bioactive compounds.
Méthodes De Synthèse
(3S,4S)-3-Amino-4-methyloxetan-2-one can be synthesized through a multistep process involving the reaction of 2,3-epoxypropanoic acid with ammonia and a reducing agent. The resulting product is then subjected to various purification steps to obtain pure (3S,4S)-3-Amino-4-methyloxetan-2-one. This synthesis method has been optimized to produce high yields of (3S,4S)-3-Amino-4-methyloxetan-2-one with high purity.
Propriétés
Numéro CAS |
131232-74-1 |
|---|---|
Nom du produit |
(3S,4S)-3-Amino-4-methyloxetan-2-one |
Formule moléculaire |
C4H7NO2 |
Poids moléculaire |
101.1 g/mol |
Nom IUPAC |
(3S,4S)-3-amino-4-methyloxetan-2-one |
InChI |
InChI=1S/C4H7NO2/c1-2-3(5)4(6)7-2/h2-3H,5H2,1H3/t2-,3-/m0/s1 |
Clé InChI |
NBTZBUKVCIOYMU-HRFVKAFMSA-N |
SMILES isomérique |
C[C@H]1[C@@H](C(=O)O1)N |
SMILES |
CC1C(C(=O)O1)N |
SMILES canonique |
CC1C(C(=O)O1)N |
Synonymes |
2-Oxetanone,3-amino-4-methyl-,(3S-trans)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



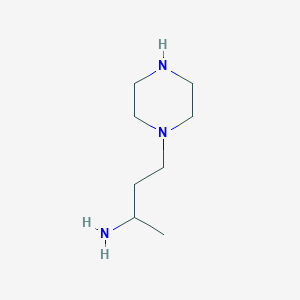
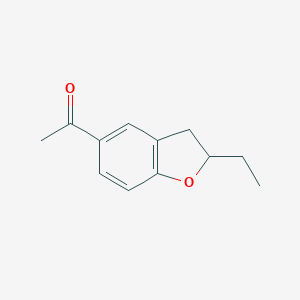

![4-[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid](/img/structure/B144322.png)
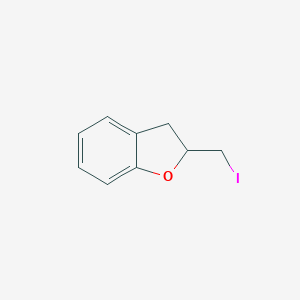
![5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid](/img/structure/B144326.png)
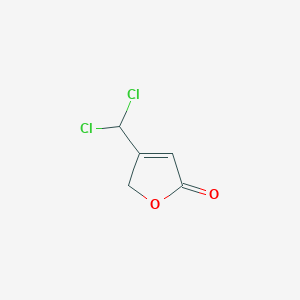
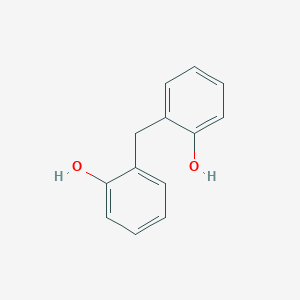
![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI)](/img/structure/B144331.png)
![(2R,3S,4S,5R,6R)-2-[3,5-dihydroxy-4-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]phenyl]-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol](/img/structure/B144333.png)
